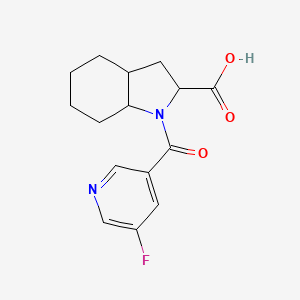![molecular formula C14H17NO5 B6632161 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid, also known as CMAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMAA is a derivative of coumarin, a natural compound found in many plants, and has been shown to have various biological activities, including antioxidant, anti-inflammatory, and antitumor effects.
Mécanisme D'action
The mechanism of action of 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid is not fully understood, but it is thought to involve multiple pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses. This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, this compound has been shown to modulate the expression of various genes and proteins involved in apoptosis, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound has antioxidant and anti-inflammatory effects by reducing the levels of reactive oxygen species and pro-inflammatory cytokines. In vivo studies have shown that this compound has antitumor effects by inhibiting the growth and metastasis of cancer cells, as well as protective effects against oxidative stress and inflammation in cardiovascular and neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, there are also limitations to this compound research, including the lack of clinical data and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for 2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid research, including the development of novel this compound derivatives with improved pharmacological properties, the investigation of its potential synergistic effects with other drugs, and the evaluation of its clinical efficacy and safety in human trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activities of this compound and its potential applications in other diseases.
Méthodes De Synthèse
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid can be synthesized by the reaction of 3,4-dihydro-2H-chromen-4-ylmethylamine with chloroacetic acid in the presence of a base, followed by the hydrolysis of the resulting intermediate. The purity and yield of this compound can be improved by recrystallization.
Applications De Recherche Scientifique
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and suppressing angiogenesis. In cardiovascular research, this compound has been shown to have protective effects against oxidative stress and inflammation, which are major contributors to the development of cardiovascular diseases. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-13(17)8-15(9-14(18)19)7-10-5-6-20-12-4-2-1-3-11(10)12/h1-4,10H,5-9H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRBULXYHSNNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CN(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Ethyl-1-methylpyrazol-4-yl)amino]butanamide](/img/structure/B6632085.png)
![4-Methyl-2-[[(2-methylpyrazol-3-yl)sulfonylamino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B6632092.png)
![2-[1-[(2-Methylpyrazol-3-yl)sulfonylamino]cyclohexyl]acetic acid](/img/structure/B6632096.png)

![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
![3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid](/img/structure/B6632124.png)
![2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine](/img/structure/B6632126.png)
![N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6632131.png)
![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)
![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)

![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)